molecular formula C10H13N3O2S B11284837 2-(Allylthio)-4-amino-5-pyrimidinecarboxylic acid ethyl ester

2-(Allylthio)-4-amino-5-pyrimidinecarboxylic acid ethyl ester

Cat. No.: B11284837
M. Wt: 239.30 g/mol
InChI Key: LHPSMRIEHWJIBI-UHFFFAOYSA-N
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Description

2-(Allylthio)-4-amino-5-pyrimidinecarboxylic acid ethyl ester: is a chemical compound with the following structural formula:

CH3CH(NH2)COOCH2CH(CH2CH=CH2)S\text{CH}_3\text{CH}(\text{NH}_2)\text{COOCH}_2\text{CH}(\text{CH}_2\text{CH}=\text{CH}_2)\text{S} CH3​CH(NH2​)COOCH2​CH(CH2​CH=CH2​)S

Esters, in general, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group. Unlike carboxylic acids, esters often have pleasant odors and are responsible for the characteristic fragrances of fruits and flowers. They occur widely in nature and are used in perfumes and flavoring agents. Fats and vegetable oils are also esters of long-chain fatty acids and glycerol .

Preparation Methods

The synthetic routes for 2-(Allylthio)-4-amino-5-pyrimidinecarboxylic acid ethyl ester involve esterification reactions. One common method is the reaction between the corresponding carboxylic acid (2-(allylthio)-4-amino-5-pyrimidinecarboxylic acid) and ethanol (ethyl alcohol) in the presence of a strong acid catalyst (such as sulfuric acid). The reaction proceeds as follows:

Carboxylic acid+EthanolEster+Water\text{Carboxylic acid} + \text{Ethanol} \rightarrow \text{Ester} + \text{Water} Carboxylic acid+Ethanol→Ester+Water

Industrial production methods may involve large-scale esterification processes under controlled conditions.

Chemical Reactions Analysis

    Hydrolysis: Esters can be hydrolyzed back into their parent carboxylic acids and alcohols. This reaction occurs in the presence of water and a strong acid or base.

    Reduction: Esters can undergo hydride reduction with LiAlH₄ to form two alcohols. The alcohol derived from the acyl group of the ester is typically considered the main product of the reaction, while the other alcohol comes from the ester’s alkoxy group.

    Substitution: Esters can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate due to its unique structure.

    Chemical Biology: Explore its interactions with biological macromolecules.

    Industry: Assess its use in organic synthesis or as a building block for other compounds.

Mechanism of Action

The exact mechanism by which 2-(Allylthio)-4-amino-5-pyrimidinecarboxylic acid ethyl ester exerts its effects would require further research. It might involve binding to specific molecular targets or modulating cellular pathways.

Comparison with Similar Compounds

    Similar Compounds: Compare it with other pyrimidine-based esters, highlighting its unique features.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

ethyl 4-amino-2-prop-2-enylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H13N3O2S/c1-3-5-16-10-12-6-7(8(11)13-10)9(14)15-4-2/h3,6H,1,4-5H2,2H3,(H2,11,12,13)

InChI Key

LHPSMRIEHWJIBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC=C

Origin of Product

United States

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